molecular formula C13H8ClNO3 B1581500 4-Chloro-4'-nitrobenzophenone CAS No. 7497-60-1

4-Chloro-4'-nitrobenzophenone

Cat. No. B1581500
CAS RN: 7497-60-1
M. Wt: 261.66 g/mol
InChI Key: CLFRUWPJQKSRRT-UHFFFAOYSA-N
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Patent
US09266835B2

Procedure details

A 2-L 4-neck flask equipped with a thermocouple controller, a mechanical stirrer, a condenser, and a nitrogen inlet/outlet adapter was charged with DCE (480.8 mL), chlorobenzene (1) (90.4 mL, 888.5 mmol) and 4-nitrobenzoylchloride (111.4 g, 600.3 mmol), and the resulting mixture stirred and warmed to 40° C. Aluminum trichloride (97.0 g, 720.4 mmol) was added portionwise over 1 h and then the reaction was heated to 60° C. and stirred for 10 h. The reaction was cooled to 20° C., poured into ice-water (2 L) and stirred for 10 min. The resulting aqueous mixture was extracted with DCM (600 mL×2). The combined organic extracts were was washed with deionized water (1 L×3). The solvent was concentrated at 40° C. to remove DCM and then at 66° C. to yield a pale to slight yellowish solid, which was dissolved in hot EtOH (500 mL) at 76° C., stirred for 30 min, and then gradually cooled to 4° C. over 1 h. The resulting solid was collected by filtration to yield (4-chlorophenyl)(4-nitrophenyl)methanone as a slightly yellowish crystalline solid. (ES, m/z) 262 (M+H)+, 284, 286 (M+Na)+
Name
Quantity
480.8 mL
Type
reactant
Reaction Step One
Quantity
90.4 mL
Type
reactant
Reaction Step One
Quantity
111.4 g
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClCCCl.[Cl:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[N+:12]([C:15]1[CH:23]=[CH:22][C:18]([C:19](Cl)=[O:20])=[CH:17][CH:16]=1)([O-:14])=[O:13].[Cl-].[Cl-].[Cl-].[Al+3]>CCO>[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([C:19]([C:18]2[CH:17]=[CH:16][C:15]([N+:12]([O-:14])=[O:13])=[CH:23][CH:22]=2)=[O:20])=[CH:8][CH:7]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
480.8 mL
Type
reactant
Smiles
ClCCCl
Name
Quantity
90.4 mL
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
Quantity
111.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
Step Two
Name
Quantity
97 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Three
Name
ice water
Quantity
2 L
Type
reactant
Smiles
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the resulting mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2-L 4-neck flask equipped with a thermocouple controller, a mechanical stirrer, a condenser, and a nitrogen inlet/outlet adapter
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 60° C.
STIRRING
Type
STIRRING
Details
stirred for 10 h
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 20° C.
STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous mixture was extracted with DCM (600 mL×2)
WASH
Type
WASH
Details
The combined organic extracts were was washed with deionized water (1 L×3)
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated at 40° C.
CUSTOM
Type
CUSTOM
Details
to remove DCM
CUSTOM
Type
CUSTOM
Details
at 66° C. to yield a pale to slight yellowish solid, which
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
gradually cooled to 4° C. over 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.